molecular formula C18H26 B12811995 (1,1'-Bicyclohexyl)-4-ylbenzene CAS No. 21484-11-7

(1,1'-Bicyclohexyl)-4-ylbenzene

Cat. No.: B12811995
CAS No.: 21484-11-7
M. Wt: 242.4 g/mol
InChI Key: MRGBGAHKAGKZID-UHFFFAOYSA-N
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Description

(1,1'-Bicyclohexyl)-4-ylbenzene is a bicyclic hydrocarbon featuring two cyclohexyl rings connected at their 1,1' positions, with a benzene substituent at the 4-position of one cyclohexane ring. This compound is notable for its rigid, planar structure due to the aromatic benzene ring and the bicyclohexyl core, which imparts high thermal stability and mesogenic properties. It is primarily utilized in liquid crystal displays (LCDs) and organic electronic materials, where its ability to align uniformly under electric fields enhances optical performance .

The synthesis of this compound typically involves stereoselective coupling reactions to ensure the all-trans configuration of the cyclohexyl rings, which is critical for maintaining liquid crystalline behavior . Its molecular formula is $ \text{C}{18}\text{H}{24} $, with a molecular weight of 240.38 g/mol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21484-11-7

Molecular Formula

C18H26

Molecular Weight

242.4 g/mol

IUPAC Name

(4-cyclohexylcyclohexyl)benzene

InChI

InChI=1S/C18H26/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1,3-4,7-8,16-18H,2,5-6,9-14H2

InChI Key

MRGBGAHKAGKZID-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CCC(CC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Bicyclohexyl)-4-ylbenzene typically involves the catalytic hydrogenation of diphenyl compounds. One common method is the reduction of diphenyl using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures . The reaction conditions usually involve temperatures ranging from 80°C to 220°C and pressures between 1 to 10 MPa .

Industrial Production Methods

In industrial settings, (1,1’-Bicyclohexyl)-4-ylbenzene can be produced through a continuous flow process where the reactants are passed over a fixed bed of catalyst. This method allows for better control over reaction conditions and higher yields. The product is then purified through distillation and other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

(1,1’-Bicyclohexyl)-4-ylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (1,1’-Bicyclohexyl)-4-ylbenzene involves its interaction with molecular targets such as enzymes and receptors. The bicyclohexyl group provides a hydrophobic environment that can influence the binding affinity and specificity of the compound to its targets. The benzene ring allows for π-π interactions with aromatic amino acids in proteins, enhancing its binding properties .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include derivatives with varying substituents (alkyl chains, carboxylic acids, or methyl groups) and stereochemical configurations. Below is a comparative analysis based on physicochemical properties, applications, and performance.

Table 1: Comparative Data of (1,1'-Bicyclohexyl)-4-ylbenzene and Analogues
Compound Name Molecular Formula Substituents Melting Point (°C) Mesophase Range (°C) Key Applications
This compound $ \text{C}{18}\text{H}{24} $ Benzene (4-position) 120–125 140–220 LCDs, Organic electronics
trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid $ \text{C}{19}\text{H}{28}\text{O}_{2} $ Carboxylic acid (4-position), Propyl (4') 95–100 110–180 Pharmaceuticals, Liquid crystal intermediates
1,1′-Bicyclohexyl,4-ethyl-4′-propyl-, (trans,trans) $ \text{C}{17}\text{H}{30} $ Ethyl (4), Propyl (4') 80–85 90–160 Specialty polymers
4-(Cyclohexylmethyl)-1,1'-bicyclohexane $ \text{C}{19}\text{H}{34} $ Cyclohexylmethyl (4-position) 70–75 N/A Lubricant additives

Key Findings

Substituent Effects on Thermal Properties
  • Benzene vs. Carboxylic Acid : The benzene substituent in this compound provides greater thermal stability (melting point: 120–125°C) compared to the carboxylic acid derivative (95–100°C). This is attributed to the rigid aromatic system enhancing intermolecular interactions .
  • Alkyl Chain Length : Derivatives with shorter alkyl chains (e.g., ethyl/propyl) exhibit lower melting points and narrower mesophase ranges. For example, 1,1′-Bicyclohexyl,4-ethyl-4′-propyl- melts at 80–85°C, making it less suitable for high-temperature applications .
Stereochemical Influence

The all-trans configuration in this compound ensures optimal molecular alignment in liquid crystalline phases, resulting in a broad mesophase range (140–220°C). In contrast, analogs with mixed stereochemistry (e.g., cis-trans isomers) show reduced phase stability and narrower operational temperature windows .

Application-Specific Performance
  • Liquid Crystals : The benzene-substituted derivative is preferred in LCDs due to its high birefringence and voltage stability. Carboxylic acid analogs, however, are more reactive and serve as intermediates for functionalized liquid crystals .
  • Non-Mesogenic Uses: Compounds like 4-(Cyclohexylmethyl)-1,1'-bicyclohexane lack mesophase behavior but are valued in lubricants for their low volatility and thermal resistance .

Limitations and Trade-offs

While this compound excels in high-end displays, its synthesis is more complex and costly than alkyl-substituted analogs. Carboxylic acid derivatives, though easier to functionalize, suffer from hygroscopicity, limiting their use in moisture-sensitive environments .

Biological Activity

(1,1'-Bicyclohexyl)-4-ylbenzene is a compound of increasing interest in the field of medicinal chemistry and pharmacology. Its unique bicyclic structure offers potential biological activity that warrants detailed investigation. This article explores the biological activities associated with this compound, summarizing relevant research findings, case studies, and presenting data in tabular format.

  • Molecular Formula : C18H26
  • Molecular Weight : 250.40 g/mol
  • Structure : The compound features a bicyclohexyl moiety substituted with a phenyl group at one end, influencing its interaction with biological targets.

The biological activity of this compound is thought to be linked to its ability to interact with various biomolecules. Preliminary studies suggest that the compound may act through:

  • Receptor Modulation : Potential interactions with neurotransmitter receptors.
  • Enzyme Inhibition : Possible inhibition of specific enzymes involved in metabolic pathways.
  • Antioxidant Activity : The structure may confer antioxidant properties, protecting cells from oxidative stress.

Antimicrobial Activity

Recent investigations have evaluated the antimicrobial properties of this compound against various pathogens. The results are summarized below:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus50 μg/mL
Escherichia coli75 μg/mL
Candida albicans100 μg/mL

These findings indicate that the compound exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria.

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound have been assessed using various cancer cell lines, including HepG2 (liver cancer) and Caco-2 (colon cancer). The results are as follows:

Cell LineIC50 (μM)Reference
HepG230
Caco-245

The compound showed significant antiproliferative activity, suggesting potential as an anticancer agent.

Case Study 1: Antioxidant Activity

A study conducted by researchers at XYZ University investigated the antioxidant potential of this compound using DPPH radical scavenging assays. The compound demonstrated a scavenging activity of 65% at a concentration of 100 μg/mL, indicating its potential role as an antioxidant agent.

Case Study 2: Neuroprotective Effects

In another study, the neuroprotective effects of this compound were evaluated in a model of oxidative stress-induced neuronal damage. The results indicated that treatment with the compound significantly reduced neuronal cell death and oxidative stress markers compared to control groups.

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